alpha-ethylamino-3,3-Dimethylbutyrophenone (hydrochloride)
Description
α-Ethylamino-3,3-dimethylbutyrophenone hydrochloride (CAS: 2707567-71-1) is a synthetic cathinone derivative with the molecular formula C₁₄H₂₁NO·HCl and a molecular weight of 255.8 g/mol. It is supplied as a crystalline solid with ≥98% purity and is stable for ≥5 years when stored at -20°C . The compound features a butyrophenone backbone substituted with an ethylamino group and two methyl groups at the 3-position, contributing to its unique physicochemical profile. Its UV/Vis absorption maximum at 254 nm facilitates detection in analytical settings, making it a reference standard in forensic and pharmacological research .
Properties
IUPAC Name |
2-(ethylamino)-3,3-dimethyl-1-phenylbutan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-5-15-13(14(2,3)4)12(16)11-9-7-6-8-10-11;/h6-10,13,15H,5H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNGLSZEKQBTRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C(=O)C1=CC=CC=C1)C(C)(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101342426 | |
| Record name | 2-(Ethylamino)-3,3-dimethyl-1-phenylbutan-1-one hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101342426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.78 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2707567-71-1 | |
| Record name | 2-(Ethylamino)-3,3-dimethyl-1-phenylbutan-1-one hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101342426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation for Ketone Formation
The synthesis begins with the formation of the 3,3-dimethylbutyrophenone core through a Friedel-Crafts acylation. Benzene reacts with 3,3-dimethylbutanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 3,3-dimethylbutyrophenone. This step requires anhydrous conditions and temperatures between 0–5°C to minimize side reactions.
Reaction Conditions:
Alpha-Bromination of the Ketone Intermediate
The alpha position of the ketone is brominated using elemental bromine or N-bromosuccinimide (NBS). This step generates 2-bromo-3,3-dimethylbutyrophenone, a critical intermediate for subsequent amination.
Optimization Insights:
Nucleophilic Amination with Ethylamine
The brominated intermediate undergoes nucleophilic substitution with ethylamine. Ethylamine (2.0 equiv) is reacted with 2-bromo-3,3-dimethylbutyrophenone in a polar aprotic solvent, yielding the free base form of alpha-ethylamino-3,3-dimethylbutyrophenone.
Key Parameters:
Formation of the Hydrochloride Salt
The free base is treated with hydrochloric acid (HCl) in an anhydrous solvent to precipitate the hydrochloride salt. Ethanol or diethyl ether is commonly used for crystallization.
Salt Formation Protocol:
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Acid Concentration: 1M HCl in ethanol
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Temperature: 0–5°C (to enhance crystallization)
Optimization of Reaction Conditions
Temperature and Solvent Selection
Optimal yields are achieved by maintaining low temperatures during acylation (0–5°C) and higher temperatures during amination (80–100°C). Solvent polarity critically influences reaction rates:
| Step | Recommended Solvent | Impact on Yield |
|---|---|---|
| Friedel-Crafts Acylation | Dichloromethane | Maximizes electrophilic activity |
| Alpha-Bromination | Acetic acid | Reduces side reactions |
| Amination | DMF | Enhances nucleophilicity |
Catalytic Systems and Additives
Lewis acids (e.g., AlCl₃) are indispensable for Friedel-Crafts acylation, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve bromination efficiency.
Purification and Characterization
Crystallization and Filtration
The hydrochloride salt is purified via recrystallization from ethanol/water mixtures. Ultrasonic baths (37°C) enhance solubility during dissolution.
Spectroscopic Validation
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¹H NMR (400 MHz, D₂O): δ 1.15 (s, 6H, CH₃), 2.85 (q, 2H, NHCH₂CH₃), 7.45–7.65 (m, 5H, aromatic).
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Mass Spectrometry : ESI-MS m/z 219.33 [M+H]⁺ (free base), 255.78 [M+Cl]⁻ (hydrochloride).
Challenges in Industrial Scale-Up
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Hydrolysis Sensitivity : The hydrochloride salt degrades under humid conditions, necessitating inert atmospheres during storage.
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Exothermic Reactions : Bromination and amination require controlled cooling to prevent thermal runaway.
Recent Methodological Advances
Recent protocols emphasize greener solvents (e.g., cyclopentyl methyl ether) and catalytic hydrogenation for amination, though these remain experimental .
Chemical Reactions Analysis
Types of Reactions: Alpha-ethylamino-3,3-Dimethylbutyrophenone (hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Research Applications
Alpha-ethylamino-3,3-dimethylbutyrophenone (hydrochloride) has been studied for its potential pharmacological effects, particularly as a stimulant and its interactions with the central nervous system.
Stimulant Properties
Research indicates that compounds similar to alpha-ethylamino-3,3-dimethylbutyrophenone exhibit stimulant effects, which may be attributed to their structural similarities with known psychoactive substances. This compound has been investigated for its potential use in treating conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy due to its ability to enhance focus and alertness .
Case Study: Stimulant Effects
A study conducted on various analogs of this compound showed that it could increase locomotor activity in animal models, suggesting its potential utility in pharmacotherapy for disorders characterized by lethargy or decreased motivation .
| Compound | Effect on Locomotion | Reference |
|---|---|---|
| Alpha-Ethylamino-3,3-Dimethylbutyrophenone | Increased | |
| Similar Compounds | Variable |
Forensic Applications
Given its psychoactive properties, alpha-ethylamino-3,3-dimethylbutyrophenone (hydrochloride) is of interest in forensic toxicology. It has been identified in various drug-related incidents, leading to its classification as a controlled substance in several jurisdictions.
Detection and Analysis
Forensic laboratories utilize analytical techniques such as gas chromatography-mass spectrometry (GC-MS) to detect this compound in biological samples. Its identification is crucial for understanding drug use patterns and addressing public health concerns related to synthetic stimulants .
Case Study: Forensic Toxicology
A forensic report highlighted the detection of alpha-ethylamino-3,3-dimethylbutyrophenone in a series of drug overdose cases. The findings emphasized the need for ongoing monitoring of new psychoactive substances in the illicit drug market .
Research Standards and Reference Material
Alpha-ethylamino-3,3-dimethylbutyrophenone (hydrochloride) is available as a reference standard for research purposes. Organizations like Cayman Chemical provide this compound for use in analytical chemistry and pharmacological studies .
Mechanism of Action
The mechanism of action of alpha-ethylamino-3,3-Dimethylbutyrophenone (hydrochloride) involves its interaction with specific molecular targets and pathways. As a cathinone, it likely affects the central nervous system by increasing the release of neurotransmitters such as dopamine and norepinephrine. This action is similar to other stimulant compounds, leading to increased alertness and energy .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Compounds for Comparison:
Metaphredrine Hydrochloride (CAS: 2089255-96-7): A methamphetamine analog with a 3-methylphenyl substituent (C₁₁H₁₇N·HCl) .
2-tert-Butylamino-3',5'-dipivaloxyacetophenone Hydrochloride (CAS: 406919-51-5): A larger acetophenone derivative with tert-butylamino and pivaloyloxy groups (C₂₂H₃₄ClNO₅, MW: 427.96) .
Structural Differences:
- The ethylamino group enhances hydrophilicity compared to bulkier substituents.
- Metaphredrine Hydrochloride : Features a methamphetamine-like structure with a methylated benzene ring, likely increasing lipophilicity and central nervous system penetration .
- 2-tert-Butylamino-3',5'-dipivaloxyacetophenone: The pivaloyloxy and tert-butyl groups introduce significant steric bulk, which may limit bioavailability but enhance stability against enzymatic hydrolysis .
Physicochemical and Analytical Properties
Key Observations:
- The smaller molecular weight of α-ethylamino-3,3-dimethylbutyrophenone HCl (255.8 g/mol) compared to 2-tert-butylamino-3',5'-dipivaloxyacetophenone HCl (427.96 g/mol) suggests differences in solubility and diffusion rates.
NMR and Spectroscopic Comparisons
While direct NMR data for α-ethylamino-3,3-dimethylbutyrophenone HCl are unavailable, highlights a methodology for comparing chemical shifts in structurally related compounds. Regions of interest (e.g., substituent-bearing positions) would show distinct shifts due to variations in electronic environments. For example:
Research Findings and Implications
Structural-Activity Relationships (SAR): Bulkier substituents (e.g., pivaloyloxy) may reduce bioavailability but enhance metabolic resistance, whereas simpler groups (e.g., ethylamino) balance hydrophilicity and steric effects .
Forensic Utility: The UV absorbance and high purity of α-ethylamino-3,3-dimethylbutyrophenone HCl make it indispensable for detecting novel cathinones in evolving illicit markets .
Q & A
Q. What methodologies resolve batch-to-batch variability in biological assay results?
- Methodological Answer : Implement rigorous quality control (QC) protocols, including NMR purity checks and Karl Fischer titration for moisture content. Normalize biological data using internal standards (e.g., reference agonists/antagonists) and statistical tools (e.g., ANOVA) to isolate batch effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
